molecular formula C8H13N3O2 B13334047 (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

Katalognummer: B13334047
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: ZETOVOLYLCXLND-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chiral β-amino acid derivative featuring a 1,3-dimethyl-1H-pyrazol-4-yl substituent. This scaffold is of significant interest in medicinal chemistry for the construction of novel bioactive molecules and represents a key intermediate in the synthesis of complex nitrogen-containing heterocycles. While specific biological data for this exact stereoisomer is limited, structural analogs based on the pyrazole-propanoic acid core have demonstrated promising inhibitory activity in biochemical pathways. For instance, pyrazol-propanoic acid derivatives have been investigated as inhibitors of leukotriene biosynthesis in human neutrophils, suggesting potential application in research related to inflammatory and allergic diseases . Furthermore, the triazolo[4,3-a]pyrazine scaffold, a related fused heterocyclic system, is a well-known building block in drug discovery, most notably forming the core of sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-IV) inhibitor for the treatment of type 2 diabetes . The presence of both an amino and a carboxylic acid functional group on the propanoic acid chain makes this compound a versatile precursor for further synthetic modifications, including peptide coupling reactions and the preparation of various amides and esters. Researchers may find value in this molecule for developing new therapeutic agents, particularly in areas such as metabolic diseases and inflammation. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C8H13N3O2

Molekulargewicht

183.21 g/mol

IUPAC-Name

(3R)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1

InChI-Schlüssel

ZETOVOLYLCXLND-SSDOTTSWSA-N

Isomerische SMILES

CC1=NN(C=C1[C@@H](CC(=O)O)N)C

Kanonische SMILES

CC1=NN(C=C1C(CC(=O)O)N)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Overview

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative with potential applications in medicinal chemistry due to its unique structural features and potential biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the condensation of precursors and selective functional group transformations.

Synthetic Approaches and Key Steps

The following steps are based on the synthesis of related compounds and can be adapted for the synthesis of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid.

  • Condensation of Precursors: React appropriate starting materials to form the pyrazole ring system. This may involve condensation reactions and cyclization steps.
  • Chiral Resolution or Asymmetric Synthesis: Introduce the required stereochemistry at the chiral center. This can be achieved through chiral resolution of a racemic mixture or by employing asymmetric synthesis techniques.
  • Functional Group Transformations: Selectively modify functional groups to introduce the propanoic acid and amine moieties. This may involve ester hydrolysis, amide formation, or other standard organic transformations.

Example of a Related Synthesis: Preparation of Ruxolitinib Intermediate

The preparation of a ruxolitinib intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, involves several steps that could be relevant:

  • Synthesis of Methyl Cyclopentylcarboxylate (I): A strong base reagent is dissolved in an organic solvent A and heated to 60-85°C. An anhydrous acetonitrile solution of methyl cyclopentylcarboxylate is slowly added dropwise, maintaining the system temperature at 60-85°C and reacting for 10-25 hours. The mixture is then cooled, ethyl acetate and hydrochloric acid solution are added to adjust the pH to 1-6, followed by extraction and separation.
  • Synthesis of (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropionitrile (IV): React (S)-3-cyclopentyl-3-hydroxypropionitrile (III) with 4-nitropyrazole, triphenylphosphine, and an organic solvent C under nitrogen protection. Slowly add diethyl azodicarboxylate at -15-15°C, then warm to room temperature and stir for 6-20 hours. Concentrate the reaction solution, add ethyl acetate, stir, filter, concentrate the filtrate, and purify the resulting solid.
  • Synthesis of (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (V): Reduce (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropionitrile (IV). React (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropionitrile (IV) with a reducing agent in an organic solvent D under nitrogen protection. Use hydrogen to replace the atmosphere and maintain the hydrogen pressure at 1-20 bar, reacting for 4-20 hours at 25-60°C, then filter and concentrate the filtrate.
  • Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (VI): Subject (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile to diazotization and Sandmeyer reaction. Add water and inorganic acid to a flask, then add (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (V), cool to -15-15°C, slowly add aqueous sodium nitrite solution (maintaining the temperature below 5°C), stir, then add copper bromide and hydrobromic acid solution (maintaining the temperature below 5°C), stir, warm to room temperature, react, heat to 40-80°C, cool, add petroleum ether, extract and separate.

Biological activity

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid may have potential applications in medicinal chemistry, particularly in developing therapeutic agents. The compound's ability to interact with enzymes and receptors makes it a candidate for modulating biochemical pathways related to inflammation and cancer progression. A related compound, (E)-3-(1,3-diphenyl-1H-pyrazole-4-yl) propanoic acid, has shown anti-inflammatory activity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino acid backbone and pyrazole ring undergo selective oxidation:

Reaction TypeReagents/ConditionsProductKey Observations
α-Carbon oxidationKMnO₄ in acidic ethanolKetone derivative (C=O formation)Selective oxidation at α-position of carboxylic acid
Pyrazole ring oxidationH₂O₂, 60°CPyrazole N-oxide derivativesRequires elevated temperatures for ring modification

Mechanistic studies suggest the pyrazole’s electron-rich N1-methyl group directs electrophilic attacks during oxidation, while steric effects from the 1,3-dimethyl groups modulate reaction rates .

Reduction Reactions

The amino group and pyrazole system participate in hydrogenation:

Target SiteReagents/ConditionsOutcomeYield Optimization
Nitro intermediatesPd/C, H₂ (1–20 bar) Amine derivatives85–92% yield at 25–60°C
Pyrazole ringNaBH₄ in THFPartial saturation (experimental)Limited success due to aromatic stabilization

Reductive amination pathways are sterically hindered by the 1,3-dimethyl groups, favoring direct hydrogenation over condensation reactions .

Substitution Reactions

The pyrazole ring undergoes electrophilic substitutions under controlled conditions:

PositionReagentsProductConditions
C4 brominationCuBr/HBr, NaNO₂ 4-Bromo-pyrazole derivative0–5°C, 2.5 hr reaction time
DiazotizationH₂SO₄, NaNO₂ Diazonium intermediateRequires ≤5°C for stability

Key data from Sandmeyer reaction :

  • Bromination efficiency: 78% isolated yield

  • Side products: ≤5% deaminated byproducts under optimal conditions

The 1,3-dimethyl groups suppress N-alkylation competing reactions, directing substitutions to the C4 position .

Tautomerism and Solvent Effects

1H- and 13C-NMR studies reveal tautomeric behavior in polar solvents:

SolventDominant TautomerEvidence
DMSO-d₆1H-pyrazole (85%)Sharp singlet at δ 7.82 ppm (C4-H)
CDCl₃2H-pyrazole (62%)Broadened C3/C5 signals

This tautomerism impacts reactivity, as the 1H-form shows 3× faster bromination kinetics compared to the 2H-form .

Comparative Reactivity

A comparison with structural analogs highlights steric/electronic influences:

CompoundSubstituentsBromination Rate (rel.)
Target1,3-dimethyl1.0 (reference)
Analog 11-methyl1.7
Analog 24-chloro0.4

The 1,3-dimethyl groups reduce electrophilic substitution rates by 41% compared to monosubstituted analogs due to steric hindrance .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates at the α-carbon, with ESR evidence of persistent aminoxyl radicals

  • Reduction : Pd-catalyzed hydrogenation follows Langmuir-Hinshelwood kinetics, with H₂ adsorption as the rate-limiting step

  • Tautomerism : DFT calculations show a 8.3 kJ/mol preference for the 1H-tautomer in DMSO, aligning with experimental data

This compound’s reactivity profile is shaped by its stereochemistry, steric environment, and solvent-dependent tautomerism. The 1,3-dimethyl groups impose regioselectivity in substitutions, while the (3R)-configuration influences chiral interactions in biochemical systems . Current research gaps include detailed kinetic studies of decarboxylation pathways and photochemical reactivity.

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are analyzed for comparative purposes:

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Reference
(3R)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid 183.21 1,3-dimethylpyrazole, R-configuration N/A N/A
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 169.19 1-methylpyrazole N/A N/A
(S)-3-(1H-Indol-3-yl)-2-[5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)... 518.2 4-nitrophenyl, thioxothiazolidinone 152–154 IR: 1713 (C=O), 1334 (N=O); NMR: δ 8.47 (d, Ar-H)
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid 337.33 Pyrimidine, dimethyl groups N/A N/A
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 188.14 Difluoromethyl N/A N/A

Physicochemical and Functional Differences

Electron-withdrawing groups (e.g., 4-nitrophenyl in ) reduce solubility in aqueous media but increase reactivity in electrophilic environments.

Spectral Signatures: The nitro group in compound 13h generates a distinct IR peak at 1334 cm⁻¹ (N=O stretch), absent in the target compound. Thioxothiazolidinone derivatives (e.g., ) exhibit strong C=O stretches near 1700 cm⁻¹, while the target compound’s IR would lack such a signal due to its simpler structure.

Biological Relevance: The indole-containing analogue (13l, ) shows enhanced binding to serotonin receptors due to aromatic stacking, whereas the target compound’s pyrazole may favor kinase inhibition via H-bonding .

Biologische Aktivität

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is C8H13N3O2C_8H_{13}N_3O_2, with a molecular weight of 183.21 g/mol. Its structure includes a propanoic acid backbone, an amino group, and a pyrazole moiety, which enhances its pharmacological potential.

PropertyValue
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
IUPAC Name(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

Synthesis

The synthesis of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic synthesis techniques. One common method includes:

  • Formation of the Pyrazole Ring : Starting from 1,3-dimethyl-1H-pyrazole.
  • Coupling Reaction : The pyrazole is coupled with a suitable amino acid derivative to form the desired compound.

Neurotransmitter Modulation

Research indicates that compounds with similar structures can modulate neurotransmitter systems. (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has shown promise in influencing conditions such as anxiety and depression through its interaction with neurotransmitter receptors.

Anti-inflammatory and Analgesic Properties

The pyrazole component is associated with anti-inflammatory and analgesic activities. Studies suggest that the compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Interaction Studies

Interaction studies using molecular docking and high-throughput screening techniques have been employed to assess the binding affinity of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid to various receptors and enzymes involved in neurotransmission and metabolic regulation. These studies are crucial for understanding its mechanism of action and potential side effects.

Comparative Analysis

When compared to other compounds with structural similarities, (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid exhibits unique therapeutic effects due to its specific amino group and pyrazole substitution pattern.

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrazolePyrazole ring with methyl substitutionOften used in agricultural applications
4-AminoantipyrineAmino group on a pyrazole derivativeKnown for analgesic properties
2-AminopyridinePyridine ring with amino groupExhibits different pharmacological profiles

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anti-inflammatory Effects : A study demonstrated that similar pyrazole derivatives reduced inflammation markers in animal models.
  • Neuropharmacological Assessment : Another investigation highlighted the potential of pyrazole derivatives in modulating serotonin receptors, suggesting implications for mood disorders.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid, and how do reaction conditions impact yield?

The compound is typically synthesized via multi-step routes involving pyrazole-functionalized precursors. Key methods include:

  • Aza-Michael addition or condensation reactions to introduce the amino acid moiety stereoselectively (e.g., using chiral starting materials) .
  • Multi-component reactions with catalysts like cesium carbonate or copper(I) bromide to direct regioselectivity .
  • Solvents such as DMSO or ethanol, with reaction temperatures ranging from 35°C to reflux, significantly influence yields (48–83%) .
  • Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify pyrazole protons (δ ~8.0–8.3 ppm) and the chiral center (δ ~5.5–5.8 ppm). 13C^{13}C signals for carbonyl groups (δ ~165–192 ppm) are critical .
  • IR Spectroscopy : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 1240–1250 cm1^{-1} (C=S in thiazolidinone derivatives) confirm functional groups .
  • Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M-H]^- at m/z 388.2) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C/H/N ratios .

Q. What are common impurities encountered during synthesis, and how are they characterized?

  • Byproducts from incomplete reactions : Detected via TLC or HPLC and removed through iterative column chromatography .
  • Stereoisomers : Separated using chiral chromatography or identified via 1H^1H NMR splitting patterns .
  • Residual solvents : Quantified by 1H^1H NMR or GC-MS .

Advanced Research Questions

Q. How can low yields in the aza-Michael addition step be mitigated during synthesis?

  • Optimize catalyst loading : Increased cesium carbonate (2–3 equiv.) improves nucleophilicity in pyrazole substitutions .
  • Temperature control : Prolonged heating (48–72 hours at 35–40°C) enhances reaction completion .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

Q. What strategies enhance regioselectivity in pyrazole ring functionalization?

  • Directed ortho-metalation : Use of bulky bases (e.g., LDA) to direct substitutions to specific pyrazole positions .
  • Protecting groups : Temporary protection of the amino group prevents unwanted side reactions during pyrazole modification .
  • Computational modeling : DFT calculations predict reactive sites, guiding experimental design .

Q. How do stereochemical variations at the 3R position influence biological activity?

  • Enantiomeric resolution : Chiral HPLC separates stereoisomers for individual bioactivity testing .
  • Docking studies : Molecular modeling reveals enantiomer-specific interactions with target enzymes (e.g., mTOR inhibition in cancer assays) .
  • In vitro assays : Compare IC50_{50} values of enantiomers in autophagy or antiproliferative studies .

Q. How can discrepancies in reported melting points or spectroscopic data be resolved?

  • Polymorphism analysis : X-ray crystallography identifies crystalline forms affecting melting points .
  • Standardized protocols : Adopt uniform drying conditions (e.g., vacuum desiccation) to minimize solvent retention .
  • Cross-lab validation : Reproduce spectra using identical instrumentation (e.g., 400 MHz NMR) to reduce variability .

Methodological and Data Analysis

Q. What computational tools aid in structural elucidation and retrosynthesis planning?

  • Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose synthetic routes based on reaction databases .
  • NMR prediction software : ACD/Labs or MestReNova simulates 1H^1H and 13C^{13}C spectra for comparison with experimental data .
  • DFT calculations : Gaussian software optimizes molecular geometries to predict IR and NMR trends .

Q. How should researchers design biological assays to evaluate this compound’s activity?

  • Target selection : Prioritize enzymes with known pyrazole interactions (e.g., kinases, proteases) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., prostate cancer lines for autophagy induction) .
  • Control compounds : Include structurally similar analogs (e.g., 3-phenylpropanoic acid derivatives) to isolate structure-activity relationships .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.